Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate
Description
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate (CAS: 1260676-89-8) is a substituted indoline derivative characterized by a trifluoromethyl (-CF₃) group at position 7, a ketone group at position 2, and a methyl ester at position 2. This compound is of significant interest in medicinal and materials chemistry due to its structural features:
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .
- The 2-oxoindoline scaffold is a common motif in bioactive molecules, including kinase inhibitors and anti-inflammatory agents .
- The methyl ester at position 4 contributes to solubility and serves as a synthetic handle for further derivatization .
The compound is typically synthesized via cyclization or condensation reactions involving trifluoromethyl-substituted precursors, similar to methods described for related indole derivatives (e.g., Scheme 2 in ).
Properties
IUPAC Name |
methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c1-18-10(17)5-2-3-7(11(12,13)14)9-6(5)4-8(16)15-9/h2-3H,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSKZAOZNPIPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697523 | |
| Record name | Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-89-8 | |
| Record name | Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, followed by reduction with tributyltin hydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly involves reagents like tributyltin hydride.
Substitution: Electrophilic substitution reactions are facilitated by the indole nucleus due to its electron-rich nature.
Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Anticancer Activity:
- In vitro studies have shown that Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate exhibits significant anticancer properties. For instance, treatment at a concentration of 10 μM resulted in a 55% reduction in cell viability in MDA-MB-231 breast cancer cells after three days.
- Antiviral Properties:
- The compound has been studied for its antiviral activities against several viruses, showing promise in inhibiting viral replication mechanisms.
Chemical Synthesis
This compound serves as an essential building block in the synthesis of more complex molecules. It facilitates the creation of various derivatives that may exhibit enhanced biological activities or novel properties.
Material Science
The unique properties of this compound make it suitable for applications in developing new materials. Its stability and reactivity allow it to be incorporated into polymers and other materials for industrial purposes.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of this compound:
- Anticancer Studies:
-
Antiviral Research:
- Investigations into its antiviral properties have shown promising results against specific viral strains, suggesting further exploration for therapeutic development.
- Material Development:
Mechanism of Action
The mechanism of action of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include methyl-substituted indoline carboxylates and trifluoromethyl-bearing indole derivatives. Below is a comparative analysis based on substituent positions, physicochemical properties, and applications:
Table 1: Structural Comparison of Methyl 2-oxoindoline Carboxylates
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints ().
Table 2: Trifluoromethyl-Substituted Indoline Derivatives
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP values by ~1.5 units compared to non-fluorinated analogs, as seen in 7-methoxy-1H-indole-3-carboxylic acid (logP = 1.2 vs. target compound logP ≈ 2.7).
- Thermal Stability : Methyl ester derivatives generally exhibit higher melting points (e.g., 7-methoxy-1H-indole-3-carboxylic acid: mp 199–201°C); the target compound’s mp is unreported but expected to be lower due to -CF₃-induced lattice disruptions.
Biological Activity
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate, with the CAS number 1260676-89-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C11H8F3NO3
Molecular Weight: 273.18 g/mol
IUPAC Name: this compound
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the indoline core contributes to its potential interactions with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it may interact with enzymes related to cancer cell proliferation.
- Receptor Modulation: The structural characteristics allow it to bind selectively to specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound:
- Cell Viability Assays: In vitro studies using various cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound can reduce cell viability significantly. For example, a concentration of 10 μM resulted in a 55% reduction in cell viability after three days of treatment .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structure can enhance or diminish biological activity. A systematic study identified that specific substitutions on the indoline scaffold can lead to improved potency against cancer cells, suggesting a promising avenue for drug development .
Case Studies
- In Vivo Efficacy: In an animal model, administration of this compound at a dose of 20 mg/kg resulted in significant tumor size reduction in xenograft models, demonstrating its potential as an effective therapeutic agent against aggressive cancers .
- Mechanistic Insights: Further investigations revealed that the compound's mechanism involves modulation of apoptotic pathways in cancer cells, indicating its role in promoting programmed cell death .
Data Summary
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Significant reduction in cell viability (e.g., MDA-MB-231 cells) |
| In Vivo Efficacy | Tumor size reduction in xenograft models |
| Mechanism | Inhibition of key metabolic enzymes and modulation of apoptotic pathways |
Q & A
Basic Research Questions
Q. What crystallographic methods are recommended for determining the structure of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and Mercury CSD for visualization and intermolecular interaction analysis . For generating thermal ellipsoid diagrams, ORTEP-III with a graphical interface is suitable . Key structural features (e.g., trifluoromethyl orientation, indoline ring puckering) should be validated against density functional theory (DFT) models.
Q. What synthetic routes are commonly employed for synthesizing this compound?
- Methodology : Multi-step protocols involving:
- Coupling reactions : Example 319 in EP 4374877A2 demonstrates trifluoromethyl introduction via Suzuki-Miyaura coupling .
- Protecting group strategies : Hydroxyl or carboxylate groups in intermediates are often protected using tert-butyldimethylsilyl (TBS) or methyl esters, as seen in analogous indoline syntheses .
- Cyclization : Intramolecular Heck reactions or acid-catalyzed lactam formation to close the indoline ring .
Q. What analytical techniques are critical for validating purity and structure?
- Methodology :
- LCMS/HPLC : Retention time (e.g., 1.05–1.43 minutes under SMD-TFA conditions) and m/z values (e.g., 645 [M+H]+) confirm molecular weight and purity .
- NMR : NMR to resolve trifluoromethyl splitting patterns and NMR for indoline proton environments .
- XRD : Cross-validate bond lengths/angles with crystallographic databases (e.g., CCDC) .
Advanced Research Questions
Q. How can hydrogen bonding interactions in the crystal lattice be systematically analyzed?
- Methodology : Apply graph set analysis (G. Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings) . Use Mercury’s "Materials Module" to compare packing patterns with structurally similar indoline derivatives (e.g., 4-(Decyloxy)phenyl 2-oxo-7-trifluoromethylchromene analogs) . For conflicting data (e.g., polymorphic forms), perform Hirshfeld surface analysis to quantify interaction contributions.
Q. What methodologies address stereochemical challenges during synthesis?
- Methodology :
- Ring puckering analysis : Use Cremer-Pople parameters to quantify indoline ring conformation (e.g., chair vs. boat) .
- Chiral chromatography : Resolve enantiomers using amylose- or cellulose-based columns, as described for methyl indoline carboxylates .
- Dynamic NMR : Monitor atropisomerism in trifluoromethyl-substituted intermediates under variable temperatures .
Q. How should researchers resolve discrepancies between computational predictions and experimental reactivity data?
- Methodology :
- Multi-technique validation : Cross-check DFT-predicted reaction pathways (e.g., Fukui indices for electrophilic sites) with experimental kinetic studies (e.g., Hammett plots) .
- High-throughput screening : Test synthetic conditions (e.g., catalysts, solvents) in parallel to identify outliers, referencing EP 4374877A2’s stepwise optimization .
- Error analysis : Use SHELXL’s weighting schemes to refine crystallographic residuals and detect model biases .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic data for trifluoromethyl group environments?
- Methodology :
- Variable-temperature NMR : Assess rotational barriers of the CF group, which may cause splitting discrepancies .
- SCXRD vs. DFT : Compare experimental (XRD) and calculated (M06-2X/cc-pVTZ) dihedral angles to identify steric or electronic distortions .
- Mass spectrometry : Use high-resolution MS (HRMS) to rule out isotopic or adduct interference in m/z assignments .
Methodological Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
